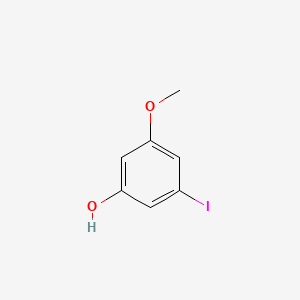

3-Iodo-5-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTFENWNALFGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698955 | |

| Record name | 3-Iodo-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855839-41-7 | |

| Record name | 3-Iodo-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Iodo 5 Methoxyphenol

Role of the Iodine Atom in Directed Reactivity

The iodine atom is a key player in the reactivity of 3-Iodo-5-methoxyphenol, primarily serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Substrate for Cross-Coupling Reactions

This compound is an effective substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling catalytic cycles.

One notable application is in the carbonylative Suzuki-Miyaura cross-coupling . For instance, the reaction of 2-iodo-5-methoxyphenol (B1600464) with phenylboronic acid in the presence of a palladium pincer complex catalyst and carbon monoxide yields oxybenzone. acs.org This demonstrates the utility of the iodo-phenol scaffold in synthesizing valuable ketone derivatives. acs.org

Another important transformation is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl halide. The formation of 2-arylbenzofuran nuclei can be achieved through the Sonogashira coupling of 2-iodo-5-methoxyphenol with substituted ethynylbenzene derivatives in the presence of a palladium-copper catalyst system. researchgate.net This reaction highlights the importance of the iodo-substituent in the synthesis of heterocyclic compounds.

The following table summarizes representative cross-coupling reactions involving iodo-methoxyphenol derivatives:

| Reaction Type | Reactants | Catalyst/Reagents | Product | Significance |

| Carbonylative Suzuki-Miyaura | 2-Iodo-5-methoxyphenol, Phenylboronic acid | Palladium pincer complex, CO | Oxybenzone | Synthesis of biaryl ketones acs.org |

| Sonogashira Coupling | 2-Iodo-5-methoxyphenol, 1-Ethynyl-3,5-dimethoxybenzene | PdCl₂(PPh₃)₂, CuI, DMF | 2-Arylbenzofuran derivative | Construction of heterocyclic frameworks researchgate.net |

Reactivity in Iodocyclization Processes

The iodine atom can also participate directly in intramolecular reactions, such as iodocyclization. This process is a powerful method for constructing iodine-containing heterocyclic systems. mdpi.com In these reactions, the iodine atom acts as an electrophile, activating a suitably positioned nucleophile within the same molecule to induce cyclization.

For example, the iodocyclization of 2-allylphenols, which are structurally related to this compound, is a valuable route to iodinated dihydrobenzofurans. ucl.ac.uk This type of reaction typically requires a Lewis acid to promote the cyclization, suggesting a mechanism that differs from classical iodocyclizations. ucl.ac.uk The process involves the formation of an iodonium (B1229267) intermediate, which is then attacked by the phenolic oxygen. ucl.ac.uk

A specific example involves the synthesis of 5-(3-iodothiophen-2-yl)-2-methoxyphenol through a 5-endo-dig iodocyclization of a precursor molecule. mdpi.comresearchgate.net This reaction proceeds through the formation of a sulfonium (B1226848) ion intermediate, which is then attacked by a nucleophile. mdpi.comresearchgate.net

Influence of Phenolic Hydroxyl and Methoxy (B1213986) Groups on Aromatic Reactivity

The phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups in electrophilic aromatic substitution, significantly influencing the reactivity of the benzene (B151609) ring. Both are ortho-, para-directing groups due to their ability to donate electron density to the aromatic system through resonance.

Electrophilic Aromatic Substitution Patterns

The hydroxyl and methoxy groups make the aromatic ring of this compound highly nucleophilic and susceptible to attack by electrophiles. libretexts.org The positions ortho and para to these activating groups are electronically enriched. In this compound, the positions ortho to the hydroxyl group are C2 and C6, and the position para is C4. Similarly, the positions ortho to the methoxy group are C4 and C6, and the position para is C2. The combined effect of these two groups strongly activates the C2, C4, and C6 positions for electrophilic attack.

Direct halogenation, such as bromination, of highly activated phenols can be difficult to control, often leading to poly-substituted products. libretexts.org However, specific reagents and conditions can achieve selective substitution. For instance, the use of iodine chloride (ICl) can be effective for iodinating aromatic rings with powerful activating substituents. libretexts.org

Nucleophilic Activation Pathways

The phenolic hydroxyl group can be deprotonated to form a phenoxide anion, which is an even stronger activating group for the aromatic ring. This increased nucleophilicity enables reactions with weak electrophiles. For example, phenoxide anions can undergo carboxylation with carbon dioxide, a reaction that does not typically occur with less activated aromatic compounds. libretexts.org

Furthermore, the activation of phenols by hypervalent iodine reagents can generate highly electrophilic phenoxenium ion intermediates. thieme-connect.de These intermediates can then be trapped by various nucleophiles, leading to the formation of complex, highly functionalized structures. thieme-connect.de This type of transformation allows for the rapid construction of dienone systems and quaternary carbon centers through an oxidative Friedel-Crafts-type process. thieme-connect.de

Reaction Pathways in Complex Chemical Transformations

The unique combination of functional groups in this compound makes it a valuable starting material or intermediate in multi-step syntheses. The reactivity of each functional group can be selectively harnessed to build complex molecular architectures.

For example, the iodine atom can be utilized for a cross-coupling reaction to introduce a new substituent, followed by modification of the phenolic hydroxyl or methoxy group. Alternatively, the aromatic ring can first undergo electrophilic substitution, and the iodine atom can then be used as a handle for further transformations.

The presence of both a hydroxyl and a methoxy group also allows for potential selective derivatization. For instance, the phenolic hydroxyl group can be selectively alkylated or acylated under appropriate conditions, leaving the methoxy group intact. This differential reactivity is crucial in the strategic synthesis of complex natural products and pharmaceutical agents.

Participation in Ring-Closing Reactions

The presence of both a phenolic hydroxyl and an aryl iodide moiety within the same molecule makes this compound and its derivatives prime candidates for intramolecular cyclization reactions to form oxygen-containing heterocycles. These reactions typically proceed via the formation of a carbon-carbon or carbon-heteroatom bond, with the iodine atom serving as a key reactive site, often in metal-catalyzed processes.

A prevalent strategy involves the initial alkylation or allylation of the phenolic oxygen, followed by an intramolecular cyclization that utilizes the carbon-iodine bond to close the ring. Palladium- and nickel-catalyzed intramolecular Heck-type reactions are particularly effective for this purpose. beilstein-journals.org In these processes, an organometallic species is formed via oxidative addition of the metal catalyst into the C-I bond. This is followed by migratory insertion of a tethered unsaturated group (e.g., an alkene or alkyne) and subsequent elimination to yield the heterocyclic product and regenerate the catalyst. beilstein-journals.orgresearchgate.net

For instance, derivatives of iodophenols are commonly used to synthesize dihydrobenzofurans. cdnsciencepub.comias.ac.in An O-allyl ether of an iodophenol can be cyclized to form a five-membered dihydrobenzofuran ring. This process is initiated by the formation of an arylpalladium(II) intermediate, which then undergoes an intramolecular carbopalladation across the tethered allyl group, followed by β-hydride elimination to furnish the final product. beilstein-journals.org

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Allyloxy-1-iodobenzene | Pd(OAc)₂, P(o-tol)₃, Et₃N, 100 °C | 3-Methyl-2,3-dihydrobenzofuran | Good | beilstein-journals.org |

This reaction highlights a fundamental reactivity pattern applicable to this compound derivatives. The substitution of the phenol (B47542) with a suitable unsaturated chain would enable its participation in similar palladium-catalyzed ring closures to generate methoxy-substituted benzofuranoid systems.

Oxidative Functionalization Reactions

The electron-rich nature of the aromatic ring in this compound, enhanced by the hydroxyl and methoxy substituents, makes it susceptible to oxidation. Phenolic oxidation is a key transformation in the biosynthesis of many natural products and has been widely adopted in organic synthesis. nih.gov Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are particularly effective and mild oxidants for phenols. wikipedia.orgchem-station.com

The oxidation of phenols with these reagents typically proceeds through an aryloxyiodonium(III) intermediate. wikipedia.org Depending on the substrate structure and reaction conditions, this intermediate can lead to various products. For many phenols, the primary outcome is oxidative coupling, which results in the formation of new carbon-carbon (C–C) or carbon-oxygen (C–O) bonds between two phenol units to form dimeric structures. nih.govgoogle.com

The specific substitution pattern of the phenol dictates the regioselectivity of the coupling. Radicals generated from the oxidation of phenols can exist in several resonance forms, allowing for coupling at the ortho and para positions. nih.gov In the case of this compound, the C2, C4, and C6 positions are activated towards oxidation and subsequent coupling. Research on the oxidative coupling of structurally similar iodinated phenols, such as iodothymol, has shown that a mixture of C–C and C–O coupled dimers is typically formed, with the iodine substituent being retained in the final products. This provides a strong model for predicting the behavior of this compound under similar oxidative conditions.

| Reactant | Reagent | Predicted Product Type | Potential Products | Reference Analogy |

|---|---|---|---|---|

| This compound | Hypervalent Iodine(III) Reagent (e.g., PIDA) | C-C Coupled Dimer | 2,2'-Biphenol, 4,4'-Biphenol, 2,4'-Biphenol derivatives | nih.govacs.org |

| C-O Coupled Dimer | Diaryl ether derivatives |

The reaction is mechanistically driven by the reduction of the iodine(III) reagent to a stable monovalent state (iodobenzene), which provides the thermodynamic driving force for the transformation. ias.ac.in The resulting dimeric products, which are more complex and possess extended aromatic systems, are valuable scaffolds in medicinal chemistry and materials science.

Strategic Applications in Complex Organic Synthesis

Utilization as a Building Block for Heterocyclic Systems

The presence of the hydroxyl, iodo, and methoxy (B1213986) groups on the aromatic ring of 3-iodo-5-methoxyphenol allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic systems.

Benzofurans are a significant class of oxygen-containing heterocycles found in many natural products and pharmacologically active compounds. d-nb.info this compound has been employed in the synthesis of benzofuran (B130515) derivatives through various strategies. One common approach involves the coupling of the phenol (B47542) with an alkyne, followed by cyclization.

For instance, the Sonogashira coupling of 2-iodo-5-methoxyphenol (B1600464) with terminal alkynes, in the presence of a palladium catalyst and a copper co-catalyst, leads to the formation of a 2-alkynylphenol intermediate. nih.gov This intermediate can then undergo intramolecular cyclization to afford the benzofuran ring system. nih.govrsc.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired benzofuran product. nih.gov

A modified Larock-type coupling between o-iodophenols and silyl-substituted propynones has been utilized to synthesize 2-silylbenzo[b]furans, which can be further functionalized. mdpi.com Additionally, microwave-assisted synthesis has been explored for the one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions, demonstrating the versatility of iodophenols in constructing these heterocyclic frameworks. nih.gov

The following table summarizes a representative synthesis of a benzofuran derivative starting from an iodophenol.

| Starting Materials | Reagents and Conditions | Product | Yield |

| 2-Iodo-5-methoxyphenol, 1-ethynyl-3,5-dimethoxybenzene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C, 15 h | 2-(3,5-Dimethoxyphenyl)-6-methoxybenzofuran | 62% nih.gov |

This table showcases a specific example of a Sonogashira coupling followed by cyclization to form a substituted benzofuran.

Thiophene (B33073) rings are another important class of sulfur-containing heterocycles with widespread applications. While direct use of this compound in thiophene synthesis is less commonly documented, related iodophenol and iodinated thiophene structures are instrumental in this area. The synthesis of 5-(3-iodothiophen-2-yl)-2-methoxyphenol, a closely related structure, highlights the utility of iodocyclization reactions. mdpi.comresearchgate.net This process involves the intramolecular cyclization of a sulfur-containing alkyne precursor, induced by an iodine source, to form the iodinated thiophene ring. mdpi.comresearchgate.net

The general strategy for synthesizing iodinated thiophenes often involves the 5-endo-dig iodocyclization of a suitable sulfur-containing alkyne. mdpi.comresearchgate.net For example, 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate (B1210297) can be transformed into 5-(3-iodothiophen-2-yl)-2-methoxyphenol through a three-step sequence involving iodocyclization, oxidation, and deacylation. mdpi.comresearchgate.net This method provides an efficient route to highly functionalized thiophene derivatives. mdpi.com

The following table outlines a synthetic route to a substituted iodothiophene derivative.

| Precursor | Reagents and Conditions | Intermediate | Final Product | Overall Yield |

| 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate | 1. I₂, CH₂Cl₂; 2. DDQ; 3. K₂CO₃, MeOH | 5-(3-iodo-4,5-dihydrothiophen-2-yl)-2-methoxyphenyl acetate | 5-(3-Iodothiophen-2-yl)-2-methoxyphenol | Nearly quantitative mdpi.comresearchgate.net |

This table illustrates the iodocyclization-oxidation-deacylation sequence for the synthesis of a functionalized iodothiophene.

The reactivity of this compound and its derivatives extends to the synthesis of other fused heterocyclic systems. The iodo group serves as a versatile handle for various cross-coupling reactions, enabling the fusion of additional rings onto the benzofuran or thiophene core. researchgate.net For example, Stille and Sonogashira coupling reactions of 3-iodo-2-aryl-1-benzothiophenes can be used to introduce a variety of substituents, leading to novel polycyclic structures. researchgate.net

Furthermore, intramolecular cyclization reactions of appropriately substituted phenol ethers can lead to the formation of nitrogen-containing heterocycles. pharm.or.jp Hypervalent iodine reagents have been shown to induce intramolecular cyclization of phenol ethers bearing an alkyl azido (B1232118) side-chain, providing a route to quinone imine ketals and quinone imines. pharm.or.jp While not a direct application of this compound itself, these methods showcase the broader potential of functionalized phenols in constructing diverse annulated heterocyclic systems.

Role in Constructing Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs) are a large class of molecules characterized by the presence of multiple fused aromatic rings. libretexts.org The structural features of this compound make it a valuable precursor for the synthesis of complex polycyclic systems.

The iodo-substituent on the phenol ring is a key feature that facilitates the construction of fused ring systems through various carbon-carbon bond-forming reactions. Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are powerful tools for this purpose. For instance, an intramolecular Heck reaction has been utilized in the synthesis of 3,4,7-trisubstituted benzofuran derivatives, where the cyclization step forms a new ring fused to the benzofuran core. jst.go.jp

The synthesis of pterocarpenes, a class of natural products with a fused ring system, has been achieved through a 6-endo Heck cyclization of 3-(2-iodophenoxy)methylbenzofurans. lookchem.com This demonstrates the utility of iodophenoxy precursors in building complex polycyclic frameworks. The starting iodophenol is crucial for introducing the necessary functionality to direct the cyclization cascade.

The following table provides an example of a reaction sequence leading to a fused ring system.

| Starting Material | Key Reaction | Product Class |

| 3-(2-Iodophenoxy)methylbenzofurans | Intramolecular Heck Cyclization | Pterocarpenes lookchem.com |

This table highlights the application of the intramolecular Heck reaction for the synthesis of a specific class of polycyclic compounds.

The development of stereoselective methods for the synthesis of complex molecules is a major goal in organic chemistry. ub.edu The phenol moiety of this compound can play a crucial role in directing the stereochemical outcome of reactions. While specific examples directly employing this compound in stereoselective synthesis are not extensively documented, related phenolic compounds are widely used as chiral auxiliaries or directing groups.

For example, in the synthesis of flavonoids, the stereochemistry of the final product can be controlled through various asymmetric strategies, including Sharpless asymmetric dihydroxylation and Mitsunobu reactions, often involving phenolic precursors. mdpi.com The synthesis of chiral β-amino alcohols, important building blocks for pharmaceuticals, can be achieved starting from chiral oxiranes and phenols, where the phenolic oxygen acts as a nucleophile in a ring-opening reaction. niscpr.res.in

The development of stereoselective syntheses of natural products often relies on the use of chiral synthons derived from readily available starting materials. clockss.orgresearchgate.net While not a direct application, the functional group array of this compound makes it a potential candidate for elaboration into a chiral building block for the stereoselective synthesis of complex polycyclic natural products.

Precursor in the Total Synthesis of Natural Product Analogues and Scaffolds

The structural attributes of this compound make it an ideal starting material for constructing complex molecular architectures that mimic or are related to naturally occurring compounds.

Intermediates for Diterpene-Related Structures

Diterpenoids are a class of natural products known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. rsc.org The synthesis of these complex molecules often requires strategic planning and the use of versatile building blocks. This compound can serve as a precursor for key intermediates in the synthesis of diterpene-related structures. For instance, its aromatic ring can be elaborated to form the characteristic polycyclic systems found in many diterpenes. The presence of the iodine atom allows for cross-coupling reactions to introduce additional carbon-carbon bonds, while the phenol and methoxy groups can be modified to introduce necessary functional groups.

Contribution to Vanillin (B372448) Derivative Synthesis

Vanillin, a well-known flavoring agent, and its derivatives are also important compounds in the pharmaceutical and fragrance industries. researchgate.net this compound is a key starting material for creating a variety of vanillin derivatives. A straightforward approach has been developed to prepare derivatives of 5-iodovanillin (B1580916) and 5-iodoisovanillin. nih.gov The process involves the cleavage of the methyl ether in 5-iodovanillin to produce 3,4-dihydroxy-5-iodobenzaldehyde, which can then undergo regiospecific O-alkylation. nih.gov This method provides a concise and selective route to generate a range of 5-iodoisovanillin ethers. nih.gov

The synthesis of novel vanillin derivatives with enhanced antioxidant and potential neuroprotective properties has been a subject of research. core.ac.uk These synthetic strategies often involve multi-step reactions where the core vanillin structure is modified to enhance its biological activity. core.ac.uk

Below is an interactive data table summarizing the synthesis of a vanillin derivative from 3,4-dihydroxy-5-iodobenzaldehyde:

| Product | Starting Material | Reagents | Yield |

| 3-Iodo-4-methoxy-5-(methoxymethyl)benzaldehyde | 3-Hydroxy-5-iodo-4-methoxybenzaldehyde | Chloromethyl methyl ether, DBU, DMF | 90% |

| 7-Iodo-1,3-benzodioxole-5-carbaldehyde | 3,4-dihydroxy-5-iodobenzaldehyde | Diiodomethane, DBU, DMF | 78% |

This table showcases the transformation of a key intermediate, derived from a related iodinated phenol, into different vanillin derivatives, highlighting the yields achieved in these synthetic steps.

Pathways to Mitomycin and other Complex Alkaloid Analogs

Mitomycins are a family of potent antitumor antibiotics characterized by a dense array of functional groups within a unique tetracyclic framework. nih.gov The biosynthesis of the mitosane core of mitomycin C involves 3-amino-5-hydroxybenzoic acid, a compound structurally related to this compound. nih.gov The synthesis of mitomycin analogs is a significant challenge in organic chemistry.

The strategic placement of the iodo and methoxy groups on the phenol ring of this compound provides a handle for introducing the necessary functionalities and for constructing the complex ring systems found in mitomycin and other alkaloids. For example, the iodine atom can be utilized in cross-coupling reactions to build the pyrrolo[1,2-a]indole core, a key structural feature of mitomycins. The methoxy and phenol groups can be manipulated to install the quinone, carbamate, and aziridine (B145994) functionalities that are crucial for the biological activity of these compounds. nih.gov

Development of Novel Synthetic Methodologies

The utility of this compound extends beyond its use as a precursor to specific target molecules. It also plays a role in the development of new synthetic methods, including catalysis and green chemistry approaches.

Catalyst Development for Transformations Involving this compound

The development of efficient catalytic systems is a cornerstone of modern organic synthesis. Iodoarenes, such as this compound, can be used in the development of hypervalent iodine reagents and catalysts. arkat-usa.org These reagents are known for their mild and selective oxidizing properties. arkat-usa.org For instance, iodoarenes immobilized on magnetic nanoparticles have been developed as recyclable catalysts for the oxidation of 4-alkoxyphenols to quinones. umich.edu

Furthermore, gold- and silver-based bimetallic catalysts have been employed for the C-H alkynylation of phenols, a reaction that can be applied to substrates like this compound to introduce alkyne functionalities. nih.gov These methodologies offer direct and regioselective pathways to functionalized products. nih.gov

Green Chemistry Approaches in its Synthetic Utility

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The use of this compound and related compounds in synthesis can be aligned with these principles. For example, the iodination of vanillin, a related phenol, has been achieved using greener reagents like Oxone® and potassium iodide in water, which is a more environmentally benign solvent than traditional organic solvents. researchgate.nettandfonline.com

Microwave-assisted organic synthesis is another green chemistry approach that can be applied to reactions involving derivatives of this compound. univpancasila.ac.idwjbphs.com This technique often leads to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com The development of recyclable catalysts, such as the magnetic nanoparticle-supported iodoarene catalysts, also contributes to greener synthetic processes by minimizing catalyst waste. umich.edu

Theoretical and Computational Studies on 3 Iodo 5 Methoxyphenol

Electronic Structure Elucidation

The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational studies on 3-Iodo-5-methoxyphenol focus on understanding this arrangement through analyses of its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, with its energy level indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, which are electron-rich centers. The LUMO, in contrast, would likely be distributed across the aromatic ring's antibonding π* system. The presence of the electron-donating methoxy group (-OCH₃) and hydroxyl group (-OH) would raise the energy of the HOMO, enhancing its electron-donating capability. The iodine atom, while electronegative, is also highly polarizable and can influence the orbital energies.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide precise energy values for these orbitals. nih.gov

Table 1: Illustrative FMO Parameters for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.98 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.12 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Note: The values presented are representative and would be determined precisely via specific computational methods (e.g., DFT with a basis set like B3LYP/6-311++G(d,p)).

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the three-dimensional charge distribution of a molecule. dergipark.org.tr These maps are plotted on the molecule's electron density surface and use a color scale to indicate regions of varying electrostatic potential. Red areas signify negative potential (electron-rich), typically found around electronegative atoms, and are susceptible to electrophilic attack. dergipark.org.trresearchgate.net Blue areas denote positive potential (electron-poor), usually around hydrogen atoms, and are prone to nucleophilic attack. dergipark.org.trresearchgate.net

In this compound, the MEP map would reveal several key features:

Negative Potential: Strong negative potential (red/yellow) would be concentrated around the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity and lone pairs of electrons. The π-system of the aromatic ring would also exhibit negative potential above and below the plane of the ring. researchgate.net

Positive Potential: A region of strong positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

Sigma-Hole: A significant feature on halogenated aromatic compounds is the presence of a "σ-hole". researchgate.net This is an electropositive region on the outermost surface of the iodine atom, directly opposite the C-I bond. This positive cap arises from the anisotropic distribution of electron density around the iodine atom and allows it to act as a halogen bond donor in intermolecular interactions. researchgate.net

Quantum Chemical Calculations of Reactivity Descriptors

Beyond FMO analysis, quantum chemical calculations can quantify a molecule's reactivity through various descriptors. These indices are derived from the electronic structure and provide a more quantitative measure of chemical behavior.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability and high reactivity. nih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

Note: These values are derived from the illustrative energies in Table 1.

Computational chemistry is instrumental in modeling the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, locate transition states, and calculate activation energies.

For this compound, reaction pathway modeling could be applied to understand various transformations, such as:

Electrophilic Aromatic Substitution: Phenols readily undergo electrophilic substitution. Computational models can predict the regioselectivity of these reactions by calculating the energies of the intermediate structures (sigma complexes) and the corresponding transition states for substitution at different positions on the ring.

Oxidation: The oxidation of phenols is a critical process. Theoretical models can elucidate the mechanism, for example, by hypervalent iodine reagents, determining whether the reaction proceeds through a radical or ionic pathway and calculating the energy barriers involved. electronicsandbooks.com

Hydrodeoxygenation (HDO): In the context of biomass upgrading, understanding the HDO pathways of methoxyphenols is crucial. researchgate.net Modeling could reveal the step-by-step mechanism for removing oxygen atoms from the molecule, identifying key intermediates and the transition states that connect them.

Transition State Analysis involves finding the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. The structure at this point is the transition state, and its energy determines the reaction's activation energy and, therefore, its rate.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound can be explored through conformational analysis and molecular dynamics simulations.

Conformational Analysis focuses on identifying the stable arrangements of atoms (conformers) that result from rotation around single bonds. For this compound, the primary sources of conformational flexibility are the rotation of the hydroxyl (-OH) and methoxy (-OCH₃) groups relative to the benzene (B151609) ring. Computational methods can perform a systematic scan of the potential energy surface by rotating these groups to identify the lowest-energy (most stable) conformer. This analysis is crucial as the molecular conformation can significantly impact reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations provide a way to study the dynamic evolution of a molecule over time. nih.gov In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to track their movements. This allows researchers to observe conformational changes, solvent interactions, and other dynamic processes in a simulated environment that mimics real-world conditions. For this compound, MD simulations could be used to understand how the molecule behaves in a solution, how it interacts with other molecules, and the flexibility of its substituent groups over time. nih.gov

Preferred Conformations and Tautomerism

The conformational landscape of this compound is primarily determined by the orientation of the hydroxyl (-OH) and methoxy (-OCH₃) groups relative to the benzene ring.

Conformations:

For phenols with substituents in the meta position, such as 3-methoxyphenol (B1666288), multiple stable conformers can exist depending on the relative orientations of the -OH and -OCH₃ groups. aip.org These rotational isomers, often referred to as syn and anti conformers, arise from the rotation around the C-O bonds. In the case of this compound, two principal planar conformers are expected:

syn-conformer: The hydrogen of the hydroxyl group points towards the methoxy group.

anti-conformer: The hydrogen of the hydroxyl group points away from the methoxy group.

Computational studies on related molecules like 3-fluorophenol (B1196323) and 3-chlorophenol (B135607) have shown that these conformers are very close in energy, with the syn conformer often being slightly more stable. rsc.org Density Functional Theory (DFT) calculations are a common method to determine the geometries and relative energies of these conformers. While specific energy values for this compound are not available, the expected small energy difference suggests that both conformers would likely coexist at room temperature.

| Conformer | Relative Orientation | Expected Relative Energy (kJ/mol) | Expected Stability |

|---|---|---|---|

| syn | -OH group oriented towards -OCH₃ group | 0.00 (Reference) | Slightly more stable |

| anti | -OH group oriented away from -OCH₃ group | ~0.5 - 2.0 | Slightly less stable |

Tautomerism:

Phenols can theoretically exhibit keto-enol tautomerism, where the aromatic 'enol' form exists in equilibrium with a non-aromatic 'keto' form (a cyclohexadienone). quora.comyoutube.com However, for phenol and its simple derivatives, the equilibrium overwhelmingly favors the enol form due to the high energetic cost of breaking the aromaticity of the benzene ring. quora.com The equilibrium constant for the enolization of phenol is estimated to be around 10⁻¹³, indicating that the keto form is extremely unstable. quora.com

Computational studies using DFT methods have confirmed that the keto tautomers of phenolic compounds are significantly less stable than their enol counterparts. orientjchem.orgbohrium.com Therefore, for this compound, the keto-enol tautomerism is not considered a significant phenomenon under normal conditions, and the molecule exists almost exclusively as the aromatic phenol.

Intermolecular Interactions and Crystal Packing

The solid-state structure and crystal packing of this compound would be governed by a combination of intermolecular forces, with hydrogen and halogen bonds playing dominant roles.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, readily forming strong O-H···O bonds with the oxygen atoms of the hydroxyl or methoxy groups of neighboring molecules. This is a primary interaction that dictates the packing in most phenol derivatives.

Halogen Bonding: The iodine atom in this compound is a key participant in halogen bonding. A halogen bond is a noncovalent interaction where an electrophilic region (known as a σ-hole) on the halogen atom is attracted to a nucleophilic region on an adjacent molecule. acs.orgwikipedia.org The strength of this interaction follows the trend I > Br > Cl > F. Studies on various iodobenzene (B50100) derivatives have shown that iodine readily forms halogen bonds with electron donors like oxygen, nitrogen, or even other halogen atoms. acs.orgacs.org

In the crystal lattice of this compound, several types of interactions relevant to reactivity could be anticipated:

O-H···O Hydrogen Bonds: Forming chains or cyclic motifs.

C-I···O Halogen Bonds: The iodine atom interacting with the oxygen of a hydroxyl or methoxy group. The interaction energy for I···O contacts can be significant, ranging from 14.2 to 17.6 kJ/mol in model systems. acs.org

C-I···I Halogen Bonds: Interactions between iodine atoms of adjacent molecules. nih.gov

π–π Stacking: Interactions between the aromatic rings of stacked molecules.

The presence of both a strong hydrogen bond donor (-OH) and a strong halogen bond donor (-I) suggests a complex and robust crystal packing. These directed interactions can influence the molecule's reactivity in the solid state by pre-organizing molecules in a specific orientation.

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Relevance to Packing |

|---|---|---|---|---|

| Hydrogen Bond | -OH | -OH, -OCH₃ | 15 - 40 | Primary structural motif |

| Halogen Bond | C-I | -OH, -OCH₃ | ~15 - 18 | Significant directional interaction acs.org |

| Halogen Bond | C-I | Iodine | 5 - 15 | Possible secondary interaction |

| π–π Stacking | Aromatic Ring | Aromatic Ring | 0 - 50 | Contributes to dense packing |

Spectroscopic Property Prediction and Correlation with Experimental Data

Density Functional Theory (DFT) is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm structural assignments. ijrte.orgnih.gov Studies on the closely related compound 3-chloro-5-methoxyphenol (B1581831) (CMOP) provide an excellent model for understanding the vibrational (FT-IR, FT-Raman) and NMR spectra of this compound. ijrte.org

Vibrational Spectroscopy (FT-IR and FT-Raman):

The vibrational frequencies of a molecule can be calculated using DFT methods, often at the B3LYP level of theory. ijrte.orgnih.gov These calculated frequencies, while typically slightly higher than experimental values due to the harmonic approximation, show excellent correlation and can be scaled to provide precise assignments for experimental spectra. ijrte.org

For CMOP, a complete vibrational assignment has been performed by comparing experimental FT-IR and FT-Raman spectra with scaled DFT calculations. ijrte.org Key vibrational modes include O-H stretching, C-H stretching, aromatic C-C stretching, and vibrations of the methoxy group. The C-Cl stretching vibration is also identified. For this compound, the vibrational spectrum would be very similar, with the most significant difference being the position of the carbon-halogen stretching mode. The C-I stretching vibration would be expected at a considerably lower wavenumber than the C-Cl stretch due to the greater mass of the iodine atom.

| Vibrational Assignment | CMOP Experimental (FT-IR) | CMOP Calculated (B3LYP) | Expected Range for IMOP |

|---|---|---|---|

| O-H Stretch | 3485 | 3487 | ~3480-3500 |

| Aromatic C-H Stretch | 3102 | 3105 | ~3100 |

| C-C Ring Stretch | 1615 | 1618 | ~1610-1620 |

| O-H In-plane Bend | 1115 | 1117 | ~1110-1120 |

| C-Cl Stretch | - | 675 | N/A |

| C-I Stretch | N/A | N/A | ~500-600 |

NMR Spectroscopy:

Predicting ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry in structure elucidation. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is commonly used for this purpose. rsc.org Calculations are performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are used to predict chemical shifts. nih.gov

For this compound, one would expect distinct signals for the three aromatic protons, the hydroxyl proton, and the methoxy protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, six aromatic carbon signals (one directly bonded to iodine, which may be broadened or have a low intensity) and one methoxy carbon signal would be anticipated. DFT-GIAO calculations can predict the chemical shifts for each of these nuclei, and the correlation between calculated and experimental values is typically very high, aiding in the unambiguous assignment of the spectra.

Synthetic Exploration and Structural Diversity of 3 Iodo 5 Methoxyphenol Derivatives

Design and Synthesis of Substituted Aryloxy Phenols

The synthesis of substituted aryloxy phenols, also known as diaryl ethers, from 3-iodo-5-methoxyphenol is a key transformation for building molecular complexity. The carbon-iodine bond serves as a handle for cross-coupling reactions, allowing for the introduction of various aryloxy substituents.

The Ullmann condensation is a classical and effective method for forming the diaryl ether linkage. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide, in this case, this compound, with a phenol (B47542). wikipedia.org The reaction is typically performed at elevated temperatures in the presence of a base and a copper catalyst, such as copper(I) iodide (CuI). nih.gov The base deprotonates the phenol partner, generating a more nucleophilic phenoxide that subsequently displaces the iodide from the this compound ring. While traditional Ullmann conditions can be harsh, modern variations have been developed using ligands like N,N-dimethylglycine or employing alternative solvents to improve yields and substrate scope. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation and represent a powerful alternative to the Ullmann reaction. encyclopedia.pub These methods often proceed under milder conditions and exhibit broad functional group tolerance. In a typical protocol, this compound would be reacted with a phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The general scheme for the synthesis of substituted aryloxy phenols from this compound via an Ullmann-type reaction can be represented as follows:

Figure 1: General scheme for the Ullmann condensation to form substituted aryloxy phenols.

Below is a table summarizing typical conditions for the synthesis of diaryl ethers from aryl iodides.

| Reaction Type | Catalyst/Promoter | Base | Solvent | Temperature | Typical Yield |

| Ullmann Condensation | CuI, N,N-Dimethylglycine | K2CO3 or Cs2CO3 | DMF, Toluene | 90-120 °C | Good to Excellent |

| Palladium Cross-Coupling | Pd(OAc)2, Phosphine Ligand | NaOtBu or Cs2CO3 | Toluene, Dioxane | 80-110 °C | Good to Excellent |

Derivatization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a primary site for derivatization, allowing for the introduction of a variety of functional groups through etherification, esterification, and the use of protecting groups.

Etherification of the phenolic hydroxyl group is commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether derivative.

Esterification can be readily accomplished by reacting this compound with an acylating agent like an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. Pyridine or triethylamine (B128534) are often used as bases to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This transformation converts the hydroxyl group into an ester functionality, which can significantly alter the electronic and steric properties of the molecule.

The following table outlines common strategies for these transformations.

| Transformation | Reagents | Base | Solvent | Key Features |

| Etherification | Alkyl Halide (R-X) | K2CO3, NaH, Cs2CO3 | Acetone (B3395972), DMF, THF | Forms a stable C-O-C bond; wide variety of R groups can be introduced. |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)2O) | Pyridine, Triethylamine | Dichloromethane (B109758), THF | Introduces an ester group; can be used to install functionalities or as a protecting group. |

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the phenolic hydroxyl group. libretexts.org This is achieved by introducing a protecting group that is stable to a specific set of reaction conditions but can be selectively removed later. researchgate.net

Common protecting groups for phenols include:

Benzyl (Bn) Ether : Introduced using benzyl bromide (BnBr) and a base like K2CO3. It is stable to a wide range of conditions but can be removed by catalytic hydrogenation (e.g., H2, Pd/C), which would also be compatible with the iodo and methoxy (B1213986) groups.

Silyl (B83357) Ethers : Groups like tert-butyldimethylsilyl (TBDMS) are installed using TBDMS-Cl and a base such as imidazole. scirp.org They are stable to many non-acidic reagents and are typically removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). highfine.com

p-Methoxybenzyl (PMB) Ether : This group is similar to the benzyl group but can be removed under milder oxidative conditions (e.g., using DDQ or CAN), offering an alternative deprotection strategy. highfine.com

The choice of protecting group is crucial and depends on the planned synthetic route and the stability of other functional groups in the molecule.

| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |

| Benzyl (Bn) | Benzyl Bromide, K2CO3 | H2, Pd/C | Stable to most acids, bases, and redox agents. |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid | Stable to bases, mild oxidants; labile to acids and fluoride. |

| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | DDQ, CAN, TFA | Stable to bases; cleaved under oxidative or strong acidic conditions. |

Modifications of the Methoxy Group

The methoxy group offers another avenue for structural diversification through demethylation to reveal a second hydroxyl group, which can then be subjected to further reactions like alkylation.

Demethylation of the aryl methyl ether in this compound can be effectively achieved using strong Lewis acids or Brønsted acids. encyclopedia.pub Boron tribromide (BBr3) is a highly effective and widely used reagent for cleaving aryl methyl ethers. chem-station.com The reaction is typically performed in an inert solvent like dichloromethane at low temperatures, followed by quenching with water or an alcohol to liberate the free phenol. chem-station.com Another common, albeit harsher, method involves heating with concentrated hydrobromic acid (HBr). reddit.com Successful demethylation yields 3-iodo-1,5-dihydroxybenzene (3-iodoresorcinol).

Once the second hydroxyl group is unmasked, selective alkylation can be performed. If one phenolic group is protected, the newly formed hydroxyl can be alkylated using standard conditions, such as an alkyl halide and a base. This two-step sequence of demethylation followed by alkylation allows for the synthesis of derivatives with different ether functionalities at the 1 and 5 positions of the benzene (B151609) ring.

| Reaction | Reagents | Solvent | Conditions | Outcome |

| Demethylation | Boron Tribromide (BBr3) | Dichloromethane (DCM) | -78 °C to Room Temp | Cleaves methyl ether to form a hydroxyl group. |

| Demethylation | Hydrobromic Acid (47% HBr) | Acetic Acid or neat | Reflux | Cleaves methyl ether; harsher conditions. |

| Alkylation | Alkyl Halide (R-X), Base (e.g., K2CO3) | DMF, Acetone | Room Temp to Reflux | Converts the new hydroxyl group to an ether. |

Modifying the methoxy group has a significant electronic impact on the aromatic ring, altering its reactivity towards electrophilic aromatic substitution. Both the hydroxyl (-OH) and methoxy (-OCH3) groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). libretexts.org Because oxygen is highly electronegative, the inductive effect pulls electron density from the ring, but the resonance effect, where the oxygen lone pairs delocalize into the ring, is dominant. This net electron donation activates the ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the ortho and para positions.

The hydroxyl group is generally considered a stronger activating group than the methoxy group. stackexchange.comechemi.com This is because the methyl group in the methoxy substituent can slightly interfere with the resonance donation of the oxygen lone pair into the ring. echemi.com Therefore, the demethylation of this compound to 3-iodo-1,5-dihydroxybenzene would result in a more activated aromatic ring. Conversely, converting the methoxy group to a larger, bulkier ether group (-OR) would still be activating but might introduce steric hindrance, potentially disfavoring substitution at the adjacent ortho positions.

Functionalization at the Iodine Position

The iodine atom of this compound is the most reactive site for many synthetic transformations, primarily due to the relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds. This reactivity makes it an ideal electrophilic partner in numerous cross-coupling reactions.

The formation of aryl-aryl bonds is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. Palladium-catalyzed cross-coupling reactions are among the most effective methods for achieving this, and the iodine substituent of this compound makes it an excellent substrate for these processes. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a widely used method for creating biaryl compounds. wikipedia.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base to facilitate the transmetalation step. wikipedia.orgorganic-chemistry.org this compound can be readily coupled with a variety of arylboronic acids or their corresponding esters to generate a diverse library of 3-aryl-5-methoxyphenol derivatives. The reaction conditions are generally mild and tolerate a wide range of functional groups. wikipedia.org

Table 1: Representative Suzuki-Miyaura Coupling of this compound This table presents hypothetical data based on typical reaction conditions for Suzuki-Miyaura couplings involving aryl iodides.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 89 |

Mizoroki-Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. nih.govwikipedia.org This reaction provides a direct method for the vinylation of aryl halides. This compound can react with various alkenes, such as acrylates, styrenes, or other vinyl compounds, in the presence of a palladium catalyst and a base (typically an amine like triethylamine) to yield 3-vinyl-5-methoxyphenol derivatives. wikipedia.orgorganic-chemistry.org

Table 2: Representative Heck Reaction of this compound This table presents hypothetical data based on typical reaction conditions for Heck reactions involving aryl iodides.

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 88 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 91 |

Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, such as CuI, in the presence of an amine base. organic-chemistry.orgjk-sci.com This reaction allows for the direct introduction of an alkynyl moiety onto the phenol core, producing 3-alkynyl-5-methoxyphenol derivatives, which are versatile intermediates for further synthesis. wikipedia.org

Table 3: Representative Sonogashira Coupling of this compound This table presents hypothetical data based on typical reaction conditions for Sonogashira couplings involving aryl iodides. | Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | |---|---|---|---|---|---| | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 95 | | 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 93 | | 3 | Propargyl alcohol | Pd(OAc)₂ / XPhos | CuBr | K₂CO₃ | DMF | 87 |

Beyond carbon-carbon bond formation, the iodine atom serves as a handle for introducing a range of other functionalities.

Ullmann Condensation: The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, can be used to form aryl-aryl or aryl-heteroatom bonds. organic-chemistry.orgnih.gov While often requiring harsher conditions than palladium-catalyzed methods, it is particularly useful for forming diaryl ethers. mdpi.com For instance, this compound could undergo a classic Ullmann homocoupling to form a symmetric biphenol derivative or a cross-coupling with another phenol to create an unsymmetrical diaryl ether. organic-chemistry.orgnih.gov

Metal-Halogen Exchange: The iodine atom can be readily exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The resulting aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles. This allows for the introduction of functional groups such as carboxyl (-COOH, by quenching with CO₂), formyl (-CHO, by quenching with DMF), or silyl groups (by quenching with silyl chlorides).

Systematic Investigations of Structure-Reactivity Relationships in Derivatives

The synthetic versatility of this compound allows for the creation of large libraries of derivatives, which is essential for systematic investigations of structure-activity relationships (SAR). SAR studies are fundamental in medicinal chemistry and materials science, as they correlate specific structural modifications with changes in biological activity or physical properties. nih.gov

By using the cross-coupling reactions described above, one can systematically vary the substituent at the 3-position of the 5-methoxyphenol core and evaluate the impact on a specific biological target. For example, derivatives of related phenolic ethers have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial survival. nih.gov An SAR study on derivatives of this compound could involve synthesizing a series of 3-aryl-5-methoxyphenols with varying electronic and steric properties on the new aryl ring.

A hypothetical SAR study could proceed as follows:

Synthesis: A library of compounds is synthesized from this compound via Suzuki coupling with a diverse set of arylboronic acids (e.g., phenyl, 4-fluorophenyl, 4-methoxyphenyl, 3,5-dimethylphenyl, etc.).

Biological Screening: The synthesized compounds are tested for their inhibitory activity against a specific enzyme or receptor. For instance, they could be evaluated for antibacterial activity against Staphylococcus aureus or as inverse agonists for the 5-hydroxytryptamine2A (5-HT₂A) receptor, a target for antithrombotic agents. nih.govnih.gov

Data Analysis: The biological activity (e.g., IC₅₀ values) is correlated with the physicochemical properties of the substituents. For example, one might find that electron-withdrawing groups on the introduced aryl ring enhance activity, while bulky ortho-substituents diminish it due to steric hindrance at the binding site. nih.gov

Such studies provide critical insights into the molecular interactions between the small molecule and its biological target, guiding the rational design of more potent and selective compounds. mdpi.com The 3-methoxyphenol (B1666288) scaffold, easily diversified from the iodo-precursor, provides a robust framework for these systematic explorations. nih.gov

Future Perspectives in Research on 3 Iodo 5 Methoxyphenol

Potential for Catalyst Development and Optimization

The carbon-iodine bond in 3-Iodo-5-methoxyphenol is a prime target for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Future research will likely focus on developing and optimizing novel catalyst systems to enhance the efficiency, selectivity, and sustainability of these transformations.

Key research directions include:

Earth-Abundant Metal Catalysis: While palladium catalysts are highly effective for reactions like Suzuki-Miyaura and Heck couplings involving aryl iodides, their high cost and toxicity are significant drawbacks. tandfonline.com A major research thrust will be the development of catalysts based on more abundant and less toxic metals such as copper, nickel, iron, and cobalt. For instance, Ullmann coupling reactions, which form carbon-oxygen or carbon-nitrogen bonds, often utilize copper catalysts with aryl iodides as substrates. mdpi.com Optimizing these systems for this compound could provide greener and more economical synthetic routes.

Ligand Design and High-Throughput Screening: The performance of a metal catalyst is critically dependent on the surrounding ligands. Future work will involve designing and synthesizing novel ligands that can stabilize the metal center, facilitate the catalytic cycle, and control regioselectivity, especially in reactions involving the other functional groups on the phenol (B47542) ring. High-throughput screening techniques could be employed to rapidly evaluate large libraries of catalysts and ligands to identify optimal conditions for specific transformations of this compound.

Nanocatalysis and Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, research into heterogeneous catalysts is crucial. Developing nanocatalysts or immobilizing homogeneous catalysts on solid supports could lead to more sustainable and industrially viable processes. These systems often exhibit unique reactivity and can be easily separated from the reaction mixture.

| Catalyst System | Target Reaction Type | Potential Advantage |

| Copper (I) Iodide with Picolinic Acid | Ullmann Coupling (C-O, C-N bond formation) | Lower cost compared to palladium, well-suited for heteroatom coupling. mdpi.com |

| Palladium on Carbon (Pd/C) | Suzuki-Miyaura Coupling (C-C bond formation) | Ligand-free conditions, potential for use in greener solvents like water. tandfonline.com |

| Nickel-based Catalysts | Reductive Coupling | Can engage in different reaction pathways than palladium, cost-effective. researchgate.net |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. nih.govresearchgate.net this compound and its derivatives are ideal candidates for synthesis within automated flow reactors.

Future research in this area will likely focus on:

Multi-step Continuous Synthesis: Designing integrated flow setups that combine several reaction steps without isolating intermediates is a key goal. researchgate.net For example, a flow system could be designed to first perform a cross-coupling reaction at the iodo position of this compound, followed by an in-line derivatization of the hydroxyl group, and concluding with automated purification. researchgate.net

Enhanced Safety and Reaction Control: Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for excellent control over reaction parameters like temperature and pressure. digitellinc.com This enables the use of highly reactive reagents or the exploration of reaction conditions that would be too hazardous for large-scale batch reactors. nih.gov

Data-Rich Experimentation and AI Integration: Automating flow systems allows for the integration of real-time analytical tools (e.g., IR, NMR spectroscopy) to monitor reaction progress. The data generated can be fed into machine learning algorithms to actively learn and optimize reaction conditions, leading to accelerated process development and improved yields. digitellinc.com This approach, known as active learning, can rapidly identify the optimal flow rate, temperature, and reagent stoichiometry for the synthesis of complex molecules derived from this compound.

Exploration of Novel Reaction Pathways and Transformations

Beyond established cross-coupling reactions, the unique electronic and steric properties of this compound open the door to exploring novel chemical transformations.

Prospective areas of investigation include:

Photoredox and Electrochemical Synthesis: Light- and electricity-driven reactions offer green alternatives to traditional thermal methods. The carbon-iodine bond can be susceptible to radical formation under photoredox conditions, enabling a host of new coupling partners and reaction pathways that are not accessible through traditional palladium catalysis.

C-H Activation: While the iodo-group is the most reactive site for cross-coupling, the aromatic ring also possesses C-H bonds that could be selectively functionalized. Future research could focus on developing directing groups or catalyst systems that can activate the C-H bonds ortho to the hydroxyl or methoxy (B1213986) groups, allowing for the introduction of new substituents and the construction of complex molecular architectures.

Domino and Cascade Reactions: A particularly exciting prospect is the design of cascade reactions where a single synthetic operation triggers a series of bond-forming events. One could envision a scenario where an initial coupling reaction at the iodo-position of this compound creates an intermediate that spontaneously undergoes an intramolecular cyclization, rapidly building molecular complexity.

Advanced Computational Methodologies for Predictive Synthesis

The use of computational chemistry is becoming indispensable in modern synthetic planning. For a molecule like this compound, computational tools can provide deep mechanistic insights and predict reactivity, guiding experimental work and reducing trial-and-error.

Future applications in this domain will involve:

Mechanism and Catalyst Elucidation with DFT: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms in detail. Researchers can map out the entire energy profile of a catalytic cycle, identify rate-determining steps, and understand how the electronic properties of the catalyst, ligands, and this compound influence the reaction outcome. This knowledge is invaluable for rationally designing more efficient catalysts.

Predictive Models for Reaction Outcomes: By combining quantum mechanical calculations with machine learning, it is possible to build models that can predict the success or failure of a potential reaction. uh.edu These models can be trained on large datasets of known reactions involving aryl iodides and phenols to predict yields, optimal conditions, and potential byproducts for new transformations of this compound.

De Novo Design of Synthetic Routes: Advanced algorithms can analyze the structure of a desired target molecule and propose novel synthetic pathways starting from simple precursors like this compound. uh.edu This "retrosynthesis" software can uncover non-intuitive reaction sequences, potentially leading to more efficient and innovative ways to synthesize valuable compounds.

Q & A

Q. How should researchers address conflicting bioactivity results across studies?

- Resolution : Re-evaluate assay conditions (e.g., cell line viability, solvent DMSO concentration). Use standardized positive controls (e.g., vanillin derivatives) and report EC₅₀/IC₅₀ values with confidence intervals .

Applications in Drug Development

Q. What in vitro models are suitable for evaluating this compound’s antimicrobial potential?

Q. How can metabolomics identify off-target effects of this compound in mammalian cells?

- Methodology : Apply LC-MS-based untargeted metabolomics to HepG2 cells treated with the compound. Pathway analysis (KEGG, MetaboAnalyst) highlights perturbed metabolic nodes (e.g., tyrosine metabolism) .

Safety and Compliance

Q. What safety protocols are mandatory when handling this compound in the lab?

- Guidelines : Use fume hoods for synthesis, PPE (gloves, goggles), and emergency eyewash stations. Refer to SDS sheets for first-aid measures (e.g., inhalation: move to fresh air; skin contact: wash with soap) .

Q. How do regulatory frameworks (e.g., FDA, EMA) classify this compound for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.